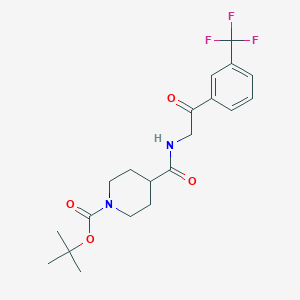

Tert-butyl 4-((2-oxo-2-(3-(trifluoromethyl)phenyl)ethyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B8526246

M. Wt: 414.4 g/mol

InChI Key: NOGILORWSQYUJQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08093383B2

Procedure details

Charge (2-Amino-1-(3-trifluoromethyl-phenyl)-ethanone)-, p-toluene sulfonate (1:1) (913 g, 2.43 mol) and 1-tert-Butoxycarbonylisonipecotic acid (623 g, 2.73 mol, 1.12 eq) along with THF (2.75 L) and EtOAc (5.5 L) and cool to 0-5° C. Add 1.2 equivalents of propylphosphonic anhydride (T3P) (1.2 eq, 2.91 mol, 1.512 L of a 50% solution in EtOAc) and maintain the reaction temperature at 0-5° C. during addition. Stir for 10 min, then add N-methylmorpholine (566 g, 5.6 mol, 2.3 eq) holding the temperature below 5° C. during addition. Warm the reaction to room temperature and after 10 hours, cool in an ice bath and add water (7.3 L). Separate the layers and wash the aqueous layer with EtOAc (2.75 L). Combine the organic layers and wash with 0.5M aqueous sodium bicarbonate solution (2.75 L). Wash the organic layer with saturated aqueous sodium chloride (2.75 L), then treat the resulting organic layer with sodium sulfate and filter. Remove the solvent via distillation down to ˜4.6 L. Add back heptane (11 L) while removing solvent via distillation until the final volume reaches ˜11 L. Cool to 50° C. and seed. Hold the resulting slurry at 50° C. for 3 h, then cool the slurry to room temperature and stir for 2 h. Filter the solids and wash the cake, first with 10% EtOAc in heptane (2 L) then with heptane (2 L). After drying in a vacuum oven at 60° C. for 3 h, 800 g (79%) of 4-[2-Oxo-2-(3-trifluoromethyl-phenyl)-ethylcarbamoyl]-piperidine-1-carboxylic acid tert-butyl ester is obtained as a white solid.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

propylphosphonic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].CC1C=CC(S(O)(=O)=O)=CC=1.[C:26]([O:30][C:31]([N:33]1[CH2:41][CH2:40][CH:36]([C:37](O)=[O:38])[CH2:35][CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27].CCCP(=O)=O.CN1CCOCC1>CCOC(C)=O.O.C1COCC1>[C:26]([O:30][C:31]([N:33]1[CH2:41][CH2:40][CH:36]([C:37](=[O:38])[NH:1][CH2:2][C:3](=[O:4])[C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:12])([F:13])[F:14])[CH:6]=2)[CH2:35][CH2:34]1)=[O:32])([CH3:29])([CH3:28])[CH3:27]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)C1=CC(=CC=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

913 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC(=CC1)S(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

623 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCC(C(=O)O)CC1

|

|

Name

|

|

|

Quantity

|

5.5 L

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

|

Name

|

|

|

Quantity

|

2.75 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

propylphosphonic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCP(=O)=O

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

566 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

7.3 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintain the reaction temperature at 0-5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

during addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

during addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Warm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after 10 hours

|

|

Duration

|

10 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the aqueous layer with EtOAc (2.75 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

Combine the organic layers and wash with 0.5M aqueous sodium bicarbonate solution (2.75 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the organic layer with saturated aqueous sodium chloride (2.75 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treat the resulting organic layer with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

via distillation down to ˜4.6 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add back heptane (11 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while removing solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

via distillation until the final volume

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 3 h

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool the slurry to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the solids

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying in a vacuum oven at 60° C. for 3 h

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1CCC(CC1)C(NCC(C1=CC(=CC=C1)C(F)(F)F)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 800 g | |

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |